N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide
Description
N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide is an organic compound with the molecular formula C12H20N2O2S and a molecular weight of 256.37 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[2-[1-(methylamino)ethyl]phenyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-4-9-17(15,16)14-12-8-6-5-7-11(12)10(2)13-3/h5-8,10,13-14H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUSVIUNIXKBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC=C1C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide typically involves the reaction of 2-(1-(methylamino)ethyl)phenylamine with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired specifications of the final product .
Chemical Reactions Analysis
Types of Reactions: N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- N-{2-[1-(dimethylamino)ethyl]phenyl}propane-1-sulfonamide
- N-{2-[1-(ethylamino)ethyl]phenyl}propane-1-sulfonamide
- N-{2-[1-(methylamino)ethyl]phenyl}butane-1-sulfonamide
Comparison: N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications .
Biological Activity
N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide, often referred to as a sulfonamide compound, has garnered attention for its biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₁H₁₅N₃O₂S
- Molecular Weight : 239.32 g/mol
- Functional Groups : Sulfonamide group, amine group, and a phenyl ring.
The sulfonamide moiety is critical for its biological activity, particularly in inhibiting various enzymes and interacting with biological targets.
Inhibition of Enzymatic Activity
This compound has been studied for its ability to inhibit specific enzymes involved in cellular processes:
- Farnesyltransferase Inhibition : Research indicates that derivatives of sulfonamide compounds exhibit potent inhibition of human farnesyltransferase (hFTase), an enzyme crucial for the post-translational modification of proteins involved in cell signaling pathways. In vitro studies have shown IC50 values as low as 25 nM for some derivatives, suggesting significant potency against hFTase .
- JAK1 Selectivity : Other studies have noted that modifications of sulfonamide compounds can lead to enhanced selectivity for Janus kinase 1 (JAK1), with reported IC50 values around 3 nM. This selectivity is essential for reducing off-target effects in therapeutic applications .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through its action on farnesyltransferase. This inhibition disrupts critical signaling pathways necessary for tumor growth and survival.
- Anti-inflammatory Effects : The sulfonamide class is known for its anti-inflammatory properties, which may be attributed to their ability to inhibit cytokine signaling pathways.
Case Study 1: Farnesyltransferase Inhibitors
A study focusing on various sulfonamide derivatives demonstrated that certain modifications could enhance potency and selectivity against hFTase. The most potent compound exhibited an IC50 value of 25 nM, significantly impacting H-Ras processing, which is vital in cancer biology .
| Compound | hFTase IC50 (nM) | Selectivity over GGTase-I |
|---|---|---|
| 1a | 56 ± 29 | 7-fold |
| 1f | 25 ± 20 | Up to 333-fold |
Case Study 2: JAK Inhibition
In another study examining JAK inhibitors, a derivative of the sulfonamide class was found to have an IC50 value of 9 nM against JAK1 with a selectivity ratio exceeding 24-fold compared to JAK2. This finding highlights the potential for using these compounds in treating conditions like autoimmune diseases where JAK inhibition is beneficial .
| Compound | JAK1 IC50 (nM) | JAK2 Selectivity |
|---|---|---|
| 19 | 9 | 24-fold |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
